molecular formula C11H14BrN B13254924 3-(2-Bromophenyl)-4-methylpyrrolidine

3-(2-Bromophenyl)-4-methylpyrrolidine

Cat. No.: B13254924
M. Wt: 240.14 g/mol
InChI Key: IZUFAXNWAVJMLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Bromophenyl)-4-methylpyrrolidine is an organic compound that belongs to the class of pyrrolidines It features a bromine atom attached to the phenyl ring and a methyl group attached to the pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromophenyl)-4-methylpyrrolidine typically involves the following steps:

    Bromination: The starting material, 2-bromophenyl, undergoes bromination to introduce the bromine atom at the desired position on the phenyl ring.

    Pyrrolidine Formation: The brominated phenyl compound is then reacted with a suitable pyrrolidine precursor under controlled conditions to form the pyrrolidine ring.

    Methylation: Finally, the methyl group is introduced to the pyrrolidine ring through a methylation reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and pyrrolidine formation processes, often utilizing catalysts and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromophenyl)-4-methylpyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other functional groups.

    Substitution: The bromine atom can be substituted with other groups such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

    Oxidation: Oxidized derivatives of the compound.

    Reduction: Reduced forms with hydrogen or other substituents replacing the bromine atom.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2-Bromophenyl)-4-methylpyrrolidine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Bromophenyl)-4-methylpyrrolidine involves its interaction with specific molecular targets and pathways. The bromine atom and the pyrrolidine ring play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Chlorophenyl)-4-methylpyrrolidine: Similar structure with a chlorine atom instead of bromine.

    3-(2-Fluorophenyl)-4-methylpyrrolidine: Contains a fluorine atom in place of bromine.

    3-(2-Iodophenyl)-4-methylpyrrolidine: Features an iodine atom instead of bromine.

Uniqueness

3-(2-Bromophenyl)-4-methylpyrrolidine is unique due to the presence of the bromine atom, which imparts distinct chemical properties and reactivity compared to its halogen-substituted analogs. The bromine atom’s size, electronegativity, and ability to participate in various chemical reactions make this compound particularly interesting for research and applications.

Properties

Molecular Formula

C11H14BrN

Molecular Weight

240.14 g/mol

IUPAC Name

3-(2-bromophenyl)-4-methylpyrrolidine

InChI

InChI=1S/C11H14BrN/c1-8-6-13-7-10(8)9-4-2-3-5-11(9)12/h2-5,8,10,13H,6-7H2,1H3

InChI Key

IZUFAXNWAVJMLY-UHFFFAOYSA-N

Canonical SMILES

CC1CNCC1C2=CC=CC=C2Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.